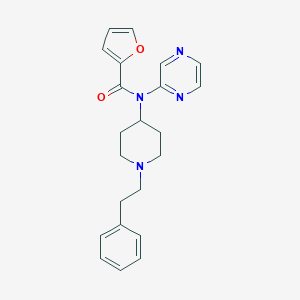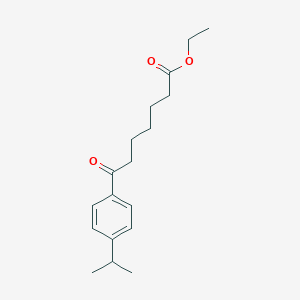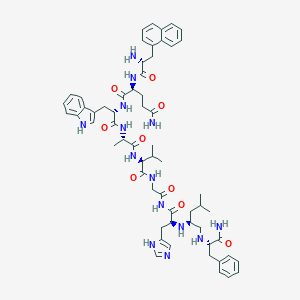
Bombesin (6-14), nal(6)-psi(13,14)-phe(14)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bombesin (6-14), nal(6)-psi(13,14)-phe(14)-, also known as BN(6-14), is a peptide fragment that is derived from the larger peptide hormone bombesin. Bombesin and its derivatives have been studied extensively due to their potential therapeutic applications in various diseases, including cancer. BN(6-14) has been found to possess unique properties that make it a promising candidate for further research.
Mécanisme D'action
Bombesin (6-14), nal(6)-psi(13,14)-phe(14)-(6-14) binds specifically to the GRPR, which is a G protein-coupled receptor (GPCR). Upon binding, the receptor is activated, leading to the activation of downstream signaling pathways. This results in a variety of cellular responses, including cell proliferation, migration, and survival.
Effets Biochimiques Et Physiologiques
Bombesin (6-14), nal(6)-psi(13,14)-phe(14)-(6-14) has been found to have a variety of biochemical and physiological effects. It has been shown to stimulate the release of various hormones, including gastrin and insulin. It has also been found to have a role in the regulation of food intake and body weight.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using Bombesin (6-14), nal(6)-psi(13,14)-phe(14)-(6-14) in lab experiments is its specificity for the GRPR. This allows for targeted imaging and therapy of cancer cells. However, one limitation is the potential for off-target effects, as the GRPR is also expressed in normal tissues.
Orientations Futures
There are several future directions for research on Bombesin (6-14), nal(6)-psi(13,14)-phe(14)-(6-14). One area of interest is the development of novel imaging and therapeutic agents based on Bombesin (6-14), nal(6)-psi(13,14)-phe(14)-(6-14) for cancer diagnosis and treatment. Another area of research is the elucidation of the downstream signaling pathways activated by Bombesin (6-14), nal(6)-psi(13,14)-phe(14)-(6-14) binding to the GRPR. This could lead to the development of new therapies for cancer and other diseases. Additionally, further studies are needed to determine the safety and efficacy of Bombesin (6-14), nal(6)-psi(13,14)-phe(14)-(6-14) in clinical trials.
Méthodes De Synthèse
Bombesin (6-14), nal(6)-psi(13,14)-phe(14)-(6-14) can be synthesized using solid-phase peptide synthesis (SPPS) techniques. The process involves the stepwise addition of protected amino acids onto a solid support, which is then cleaved to release the peptide. The peptide is then purified using high-performance liquid chromatography (HPLC).
Applications De Recherche Scientifique
Bombesin (6-14), nal(6)-psi(13,14)-phe(14)-(6-14) has been studied extensively for its potential applications in cancer diagnosis and treatment. It has been found to bind specifically to the gastrin-releasing peptide receptor (GRPR), which is overexpressed in various types of cancer cells. This makes Bombesin (6-14), nal(6)-psi(13,14)-phe(14)-(6-14) a promising candidate for targeted imaging and therapy of cancer.
Propriétés
Numéro CAS |
123770-00-3 |
|---|---|
Nom du produit |
Bombesin (6-14), nal(6)-psi(13,14)-phe(14)- |
Formule moléculaire |
C60H78N14O9 |
Poids moléculaire |
1139.3 g/mol |
Nom IUPAC |
(2S)-2-[[(2R)-2-amino-3-naphthalen-1-ylpropanoyl]amino]-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-2-[[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-4-methylpentan-2-yl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]pentanediamide |
InChI |
InChI=1S/C60H78N14O9/c1-34(2)24-42(31-66-48(54(63)77)25-37-14-7-6-8-15-37)70-50(28-41-30-64-33-68-41)59(82)73-52(76)32-67-60(83)53(35(3)4)74-55(78)36(5)69-58(81)49(27-40-29-65-46-21-12-11-20-44(40)46)72-57(80)47(22-23-51(62)75)71-56(79)45(61)26-39-18-13-17-38-16-9-10-19-43(38)39/h6-21,29-30,33-36,42,45,47-50,53,65-66,70H,22-28,31-32,61H2,1-5H3,(H2,62,75)(H2,63,77)(H,64,68)(H,67,83)(H,69,81)(H,71,79)(H,72,80)(H,74,78)(H,73,76,82)/t36-,42-,45+,47-,48-,49-,50-,53-/m0/s1 |
Clé InChI |
UQMMTOPLVRUYME-ZRFABLFRSA-N |
SMILES isomérique |
C[C@@H](C(=O)N[C@@H](C(C)C)C(=O)NCC(=O)NC(=O)[C@H](CC1=CN=CN1)N[C@@H](CC(C)C)CN[C@@H](CC2=CC=CC=C2)C(=O)N)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@@H](CC5=CC=CC6=CC=CC=C65)N |
SMILES |
CC(C)CC(CNC(CC1=CC=CC=C1)C(=O)N)NC(CC2=CN=CN2)C(=O)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CCC(=O)N)NC(=O)C(CC5=CC=CC6=CC=CC=C65)N |
SMILES canonique |
CC(C)CC(CNC(CC1=CC=CC=C1)C(=O)N)NC(CC2=CN=CN2)C(=O)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CCC(=O)N)NC(=O)C(CC5=CC=CC6=CC=CC=C65)N |
Autres numéros CAS |
123770-00-3 |
Synonymes |
6-Nal-13,14-Psi-14-Phe-bombesin (6-14) 6-NPPBN bombesin (6-14), Nal(6)-Psi(13,14)-Phe(14)- bombesin (6-14), naphthylalanyl(6)-Psi(13,14)-phenylalanine(14)- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(3Ar,6aR)-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]selenophene](/img/structure/B37751.png)
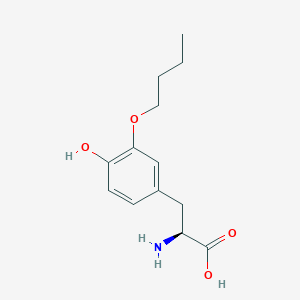
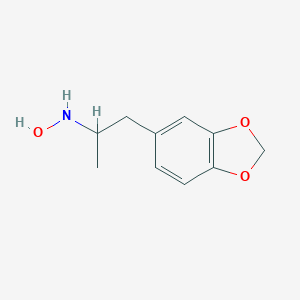
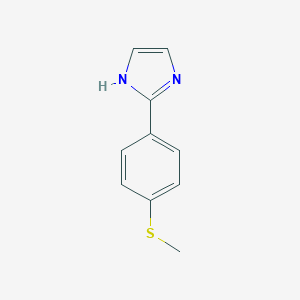

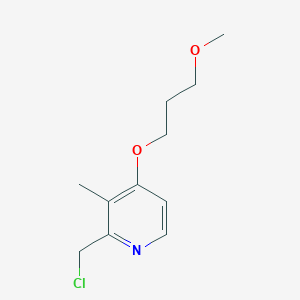
![[3-Hydroxy-4-(propan-2-yl)phenyl]acetonitrile](/img/structure/B37759.png)
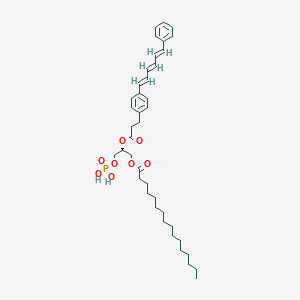
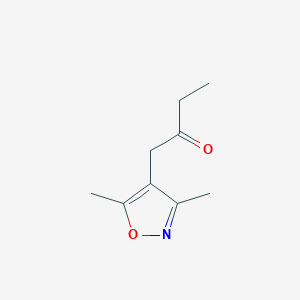
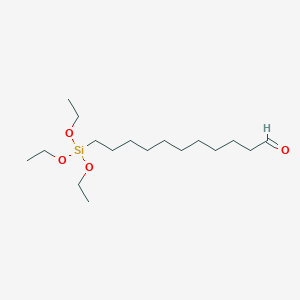
![2-[(2-Methoxyphenyl)amino]pyridine-3-carboxylic acid](/img/structure/B37767.png)
![10-methyl-7,8,9,10-tetrahydro-6H-azepino[1,2-a]benzimidazole](/img/structure/B37770.png)
